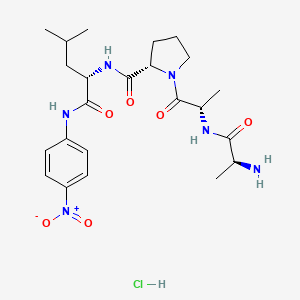
h-Ala-ala-pro-leu-pna hcl
Vue d'ensemble
Description
The compound h-Ala-ala-pro-leu-pna hydrochloride is a synthetic peptide substrate commonly used in biochemical research. It is composed of a sequence of amino acids: alanine, alanine, proline, and leucine, linked to a p-nitroanilide group. This compound is often utilized in enzymatic studies due to its chromogenic properties, which allow for easy detection and measurement of enzymatic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of h-Ala-ala-pro-leu-pna hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of h-Ala-ala-pro-leu-pna hydrochloride follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
h-Ala-ala-pro-leu-pna hydrochloride: primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by proteases, which cleave the peptide bond between the leucine and p-nitroanilide group, releasing p-nitroaniline, a chromogenic product.
Common Reagents and Conditions
Enzymes: Proteases such as chymotrypsin, trypsin, and elastase.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Typically conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of h-Ala-ala-pro-leu-pna hydrochloride is p-nitroaniline, which can be detected spectrophotometrically due to its yellow color .
Applications De Recherche Scientifique
h-Ala-ala-pro-leu-pna hydrochloride: is widely used in scientific research, particularly in the following areas:
Enzyme Kinetics: Used as a substrate to study the activity and specificity of proteases.
Drug Development: Employed in screening assays to identify potential inhibitors of proteases, which are targets for various diseases.
Biochemical Pathways: Helps in elucidating the roles of proteases in biological processes such as protein degradation, signal transduction, and immune response.
Mécanisme D'action
The mechanism of action of h-Ala-ala-pro-leu-pna hydrochloride involves its recognition and cleavage by specific proteases. The peptide bond between leucine and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 405 nm, corresponding to the release of p-nitroaniline .
Comparaison Avec Des Composés Similaires
h-Ala-ala-pro-leu-pna hydrochloride: can be compared with other chromogenic peptide substrates such as:
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used for chymotrypsin and cathepsin G assays.
Gly-Pro-pNA hydrochloride: A substrate for dipeptidyl peptidase IV (DPP-IV).
H-Ala-Pro-pNA hydrochloride: Another substrate for DPP-IV, differing in the amino acid sequence.
These compounds share similar applications in enzymatic studies but differ in their amino acid sequences, which confer specificity for different proteases.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O6.ClH/c1-13(2)12-18(21(31)26-16-7-9-17(10-8-16)29(34)35)27-22(32)19-6-5-11-28(19)23(33)15(4)25-20(30)14(3)24;/h7-10,13-15,18-19H,5-6,11-12,24H2,1-4H3,(H,25,30)(H,26,31)(H,27,32);1H/t14-,15-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVUXAHVUZGKQ-RFFPBCEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















